molecular formula C13H10BrNO2 B13695041 8-Bromo-2-cyclopropylquinoline-4-carboxylic acid

8-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B13695041
M. Wt: 292.13 g/mol
InChI Key: NCLFQQAYRZHSGY-UHFFFAOYSA-N
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Description

8-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by a bromine atom at position 8, a cyclopropyl group at position 2, and a carboxylic acid moiety at position 4.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

8-bromo-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10BrNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

NCLFQQAYRZHSGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-cyclopropylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

8-Bromo-2-cyclopropylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : The cyclopropyl group’s rigidity and lipophilicity may improve target binding compared to chlorine or methyl groups .
  • Material Science : Carboxylic acid derivatives are valuable for metal-organic frameworks (MOFs), where structural variations influence porosity and stability .

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